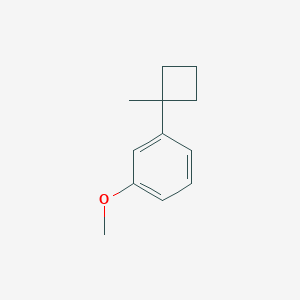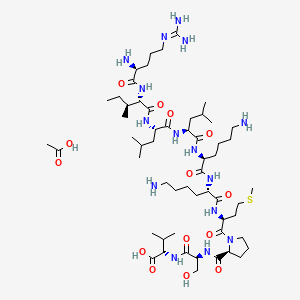
Handle region peptide, rat acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Handle region peptide, rat acetate is a prorenin receptor antagonist. It is known for its ability to suppress the progression of diabetic nephropathy and exhibit anti-inflammatory activities in the eye. The molecular formula of this compound is C56H105N15O14S, and it has a molecular weight of 1244.61 g/mol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Handle region peptide, rat acetate is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The Fmoc (9-fluorenylmethoxycarbonyl) group is commonly used as the N-terminal protecting group .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar SPPS protocols but on a larger scale. The process involves automated peptide synthesizers, which allow for precise control over the reaction conditions and efficient production of the peptide .
Análisis De Reacciones Químicas
Types of Reactions: Handle region peptide, rat acetate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the sulfur-containing amino acids within the peptide.
Reduction: This reaction can reverse the oxidation of sulfur-containing amino acids.
Substitution: This reaction can involve the replacement of specific amino acids within the peptide sequence.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Specific amino acid derivatives and coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Major Products Formed: The major products formed from these reactions include modified peptides with altered amino acid sequences or functional groups .
Aplicaciones Científicas De Investigación
Handle region peptide, rat acetate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in cellular signaling pathways and receptor interactions.
Medicine: Explored for its potential therapeutic effects in treating diabetic nephropathy and ocular inflammation
Industry: Utilized in the development of peptide-based drugs and therapeutic agents.
Mecanismo De Acción
Handle region peptide, rat acetate exerts its effects by antagonizing the prorenin receptor. This interaction inhibits the activation of the renin-angiotensin system, which plays a crucial role in regulating blood pressure and fluid balance. The peptide also modulates the expression of inflammatory mediators, thereby reducing inflammation .
Comparación Con Compuestos Similares
Angiotensin II receptor antagonists: These compounds also target the renin-angiotensin system but act on different receptors.
ACE inhibitors: These compounds inhibit the angiotensin-converting enzyme, reducing the production of angiotensin II.
Uniqueness: Handle region peptide, rat acetate is unique in its specific antagonism of the prorenin receptor, which distinguishes it from other compounds targeting the renin-angiotensin system .
Propiedades
Fórmula molecular |
C56H105N15O14S |
|---|---|
Peso molecular |
1244.6 g/mol |
Nombre IUPAC |
acetic acid;(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C54H101N15O12S.C2H4O2/c1-10-33(8)43(68-44(71)34(57)17-15-24-60-54(58)59)51(78)65-39(28-31(4)5)48(75)64-38(27-30(2)3)47(74)62-35(18-11-13-22-55)45(72)61-36(19-12-14-23-56)46(73)63-37(21-26-82-9)52(79)69-25-16-20-41(69)50(77)66-40(29-70)49(76)67-42(32(6)7)53(80)81;1-2(3)4/h30-43,70H,10-29,55-57H2,1-9H3,(H,61,72)(H,62,74)(H,63,73)(H,64,75)(H,65,78)(H,66,77)(H,67,76)(H,68,71)(H,80,81)(H4,58,59,60);1H3,(H,3,4)/t33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-;/m0./s1 |
Clave InChI |
OJRZKHPEQVFHEZ-DZKMZEGKSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCSC)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N.CC(=O)O |
SMILES canónico |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCSC)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCCN=C(N)N)N.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


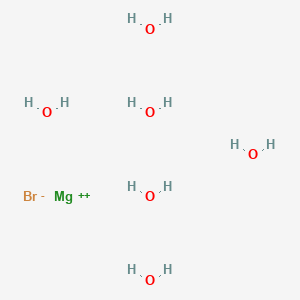



![Ethyl 3-{[(3-bromophenyl)carbamoyl]amino}benzoate](/img/structure/B14764487.png)


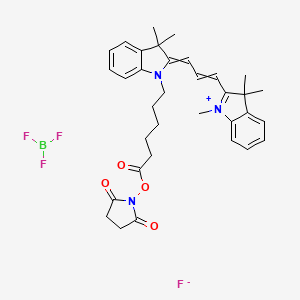
![2-Amino-1-benzyl-9-((6aR,8R,9R,9aR)-2,2,4,4-tetraisopropyl-9-methoxytetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-1,9-dihydro-6H-purin-6-one](/img/structure/B14764496.png)
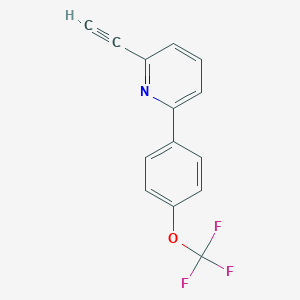
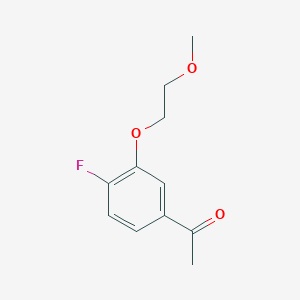
![4-[[6-[3-[(6S)-7-anilino-7-oxo-6-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]heptyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]hexanoylamino]methyl]cyclohexane-1-carboxylic acid](/img/structure/B14764512.png)

